Predicted Physicochemical Profile: 4-Bromo vs. 5-Chloro Analog
The 4-bromo substitution on the target compound imparts a significantly higher predicted boiling point and density compared to its direct 5-chloro analog. This indicates stronger intermolecular forces, which can translate into different solid-state stability and solubility profiles relevant to formulation and assay preparation .
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 607.4±45.0 °C; Density: 1.43±0.1 g/cm³ |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide: BP: 591.6±40.0 °C; Density: 1.3±0.1 g/cm³ |
| Quantified Difference | ΔBoiling Point = +15.8 °C; ΔDensity = +0.13 g/cm³ |
| Conditions | Predicted using ACD/Labs or similar software; values reported by ChemicalBook and ChemSrc. |
Why This Matters
These data are critical for analytical method development (e.g., GC/HPLC) and for predicting compound behavior in biological media, ensuring that procurement of the wrong halogen analog does not introduce physicochemical artifacts into an experiment.
